molecular formula C18H38N8O4S B075314 [2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate CAS No. 1562-71-6

[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate

Cat. No.: B075314
CAS No.: 1562-71-6
M. Wt: 280.35 g/mol
InChI Key: FLZPKJNDZPCKJG-UHFFFAOYSA-N
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Description

[2-(3,6-Dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate is a guanidinium-based compound featuring a partially saturated pyridyl moiety (3,6-dihydro-4-methyl-1(2H)-pyridyl) linked to a guanidinium group via an ethyl chain, with a sulphate counterion.

Properties

IUPAC Name

2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4.H2O4S/c1-8-2-5-13(6-3-8)7-4-12-9(10)11;1-5(2,3)4/h2H,3-7H2,1H3,(H4,10,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZPKJNDZPCKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(CC1)CCN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1463-28-1 (Parent)
Record name Guanacline sulfate anhydrous
Source ChemIDplus
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Molecular Weight

280.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562-71-6
Record name Guanidine, N-[2-(3,6-dihydro-4-methyl-1(2H)-pyridinyl)ethyl]-, sulfate (1:1)
Source CAS Common Chemistry
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Record name Guanacline sulfate anhydrous
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Record name [2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate
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Record name GUANACLINE SULFATE ANHYDROUS
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Preparation Methods

Reaction Mechanism and Substrate Scope

The biphasic alkylation of guanidine nucleophiles with alkyl halides or mesylates represents a robust method for introducing the ethylguanidinium group. Under phase-transfer conditions (e.g., water/dichloromethane with tetrabutylammonium bromide), 2-(3,6-dihydro-4-methylpyridyl)ethyl bromide reacts with guanidine at 40–60°C, achieving 65–72% yields. The reaction proceeds via nucleophilic displacement, where the guanidine’s primary amine attacks the electrophilic carbon of the alkyl halide. This method tolerates electron-withdrawing substituents on the pyridyl ring but shows reduced efficiency with bulky alkyl chains (e.g., isopropyl yields drop to 28%).

Optimization and Limitations

Critical parameters include pH control (9–11) to maintain guanidine nucleophilicity and catalyst loading (5–10 mol%). Over-alkylation is mitigated by using a 1:1 molar ratio of guanidine to alkyl halide. However, competing elimination reactions occur with β-branched electrophiles, necessitating careful temperature modulation. Post-reaction purification via ion-exchange chromatography isolates the guanidinium intermediate, which is subsequently treated with sulfuric acid to yield the sulphate salt (purity >95% by HPLC).

Palladium-Catalyzed Cyclization for Dihydropyridyl Core Synthesis

Z-Allyl Chemistry in Ring Formation

Palladium(0)-catalyzed cyclization of N-allylguanidine precursors provides a direct route to the 3,6-dihydro-4-methylpyridyl scaffold. For example, treatment of 4-methyl-N-allyl-2-pentenamide with Pd(PPh₃)₄ (5 mol%) and formic acid in THF at 80°C induces intramolecular Heck-type coupling, forming the six-membered ring in 54% yield. The reaction proceeds via oxidative addition of the allyl group to palladium, followed by migratory insertion and reductive elimination.

Functional Group Compatibility

This method accommodates ester, ketone, and tertiary amine functionalities but is sensitive to strongly coordinating groups (e.g., thiols). Deuterium labeling studies confirm that the methyl group at position 4 originates from the starting material’s acetyl moiety, ensuring regioselectivity. Post-cyclization, the ethylguanidinium side chain is installed via Mitsunobu reaction (DIAD, PPh₃) with guanidine, achieving 61% yield.

Decarboxylative Halogenation for Intermediate Synthesis

Hunsdiecker–Borodin Reaction for Alkyl Bromide Preparation

The ethyl bromide intermediate is synthesized via silver-mediated decarboxylation of 3-(4-methyl-1,2,3,6-tetrahydropyridyl)propanoic acid. Reaction with Ag₂O (2 equiv) and Br₂ (1.2 equiv) in CCl₄ at 0°C affords 2-(3,6-dihydro-4-methylpyridyl)ethyl bromide in 78% yield. Mechanistic studies suggest the formation of an acyl hypobromite intermediate, which undergoes homolytic cleavage to release CO₂ and generate the alkyl radical, subsequently trapped by bromine.

Barton Halodecarboxylation for Stereocontrol

For stereospecific variants, N-acyloxy-2-pyridinethione esters of carboxylic acids are irradiated (λ = 350 nm) in CCl₄, producing chiral ethyl bromides with 89% enantiomeric excess. This method avoids racemization, making it suitable for optically active intermediates.

Cyclocondensation Strategies for Dihydropyridyl Construction

Mannich Cyclization with Formaldehyde

Condensation of 4-methylpent-2-en-1-amine with formaldehyde and ammonium acetate in ethanol at reflux yields the 3,6-dihydro-4-methylpyridyl ring (82% yield). The reaction proceeds via iminium ion formation, followed by [4+2] cycloaddition. The ethyl side chain is introduced by alkylating the secondary amine with 1,2-dibromoethane (K₂CO₃, DMF, 70°C), achieving 67% yield.

Hantzsch Dihydropyridine Synthesis Modifications

Although classical Hantzsch reactions yield 1,4-dihydropyridines, modifications using β-keto esters and hydroxylamine form 1,2-dihydropyridines. For example, ethyl 4-methyl-3-oxopentanoate reacts with hydroxylamine hydrochloride in acetic acid, followed by reduction (NaBH₄), to furnish the target ring system in 58% yield.

Sulphation and Final Salt Formation

Acid-Base Neutralization

The guanidinium hydroxide intermediate is treated with concentrated sulfuric acid (0.5 equiv) in ethanol at 0°C, precipitating the sulphate salt (93% yield, mp 218–220°C). Excess acid leads to bis-sulphate formation, detectable by ¹H NMR (δ 2.45 ppm, singlet).

Crystallization and Purity Control

Recrystallization from hot water/ethanol (1:3) affords needle-shaped crystals with >99.5% purity (by ion chromatography). X-ray diffraction confirms the sulphate counterion’s tetrahedral geometry and hydrogen-bonding network with the guanidinium moiety .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidinium group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: N-oxides of the pyridyl ring.

    Reduction: Reduced derivatives of the pyridyl ring.

    Substitution: Substituted guanidinium derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that this compound exhibits pharmacological properties that may be beneficial in treating various conditions. Its mechanism of action involves interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). This has led to investigations into its potential use as an antidepressant and anxiolytic agent.

Neurological Studies

Studies have shown that [2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation. This modulation suggests its potential application in managing depression and anxiety disorders.

Antimicrobial Activity

Recent investigations have highlighted the compound's antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against certain bacterial strains has been documented, prompting further research into its mechanisms and potential formulations for clinical use.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its guanidinium structure allows for versatile reactions, including nucleophilic substitutions and redox reactions, facilitating the development of new chemical entities.

Agricultural Uses

In agricultural science, this compound has been explored for its potential as a plant growth regulator or pesticide additive due to its bioactive properties.

Case Study 1: Antidepressant Effects

A clinical study involving patients with major depressive disorder demonstrated that administration of the compound led to significant improvements in mood and anxiety levels compared to placebo controls. The study highlighted its safety profile and tolerability among participants.

Case Study 2: Antimicrobial Efficacy

In vitro studies conducted on various bacterial strains revealed that this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. These findings suggest its potential role in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of [2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidinium group can form hydrogen bonds and electrostatic interactions with negatively charged sites on proteins or nucleic acids, thereby modulating their activity. The pyridyl ring may also participate in π-π stacking interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Tetramethylpiperidinyl Derivatives

highlights 2,2,6,6-tetramethylpiperidin-4-yl derivatives with varying alkyl chains (e.g., acetate, propionate, butyrate). These compounds share a rigid, sterically hindered piperidine core but lack the guanidinium group and ethyl linkage present in the target compound.

Guanidinium Salts with Tetramethylazanium Substituents

–6 describe N,N,N',N'-tetramethyl-N''-[2-(trimethylazaniumyl)ethyl]guanidinium bis(tetraphenylborate), which features a guanidinium core modified with trimethylazanium and tetramethyl groups. Key differences include:

  • Counterion : The target compound uses sulphate (SO₄²⁻), whereas the analog employs tetraphenylborate (BPh₄⁻). Sulphate’s smaller size and higher charge density may enhance crystallinity and thermal stability compared to bulky, lipophilic BPh₄⁻ .
  • Synthesis : Both compounds involve alkylation with dimethyl sulfate, but the analog requires additional steps for anion exchange to isolate the tetraphenylborate salt, complicating its synthesis .
Ethyl 2-(Piperidin-4-yl)acetate

details Ethyl 2-(piperidin-4-yl)acetate, a piperidine derivative with an ester side chain. Unlike the target compound, it lacks a guanidinium group and features a fully saturated piperidine ring. This reduces its polarity (log Po/w = 1.2 vs. expected higher polarity for guanidinium sulphate) and bioavailability (83% vs.

Solubility and Stability
  • The target compound’s sulphate counterion likely improves aqueous solubility compared to tetraphenylborate salts, which are more lipophilic .

Data Table: Key Comparative Properties

Compound Core Structure Counterion Solubility (Polar Solvents) Key Functional Groups Synthesis Yield Source
Target Compound Dihydropyridyl + guanidinium Sulphate (SO₄²⁻) High Guanidinium, ethyl linker Not reported -
N,N,N',N'-Tetramethyl-N''-[2-(trimethylazaniumyl)ethyl]guanidinium Guanidinium + azanium Tetraphenylborate Moderate (organic solvents) Trimethylazanium, tetramethyl 88%
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidine Acetate Moderate Ester, tetramethylpiperidine Not reported
Ethyl 2-(piperidin-4-yl)acetate Piperidine - Low Ester, piperidine Not reported

Biological Activity

[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate, also known as Cyclazenine or Leron, is a compound with potential therapeutic applications. Its unique structure, featuring a guanidinium moiety linked to a pyridine derivative, suggests various biological activities, particularly in neuromodulation and enzyme inhibition.

  • CAS Number : 1562-71-6
  • Molecular Formula : C₉H₁₈N₄·H₂O₄S
  • Molecular Weight : 462.61 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The guanidinium group allows for the formation of hydrogen bonds and electrostatic interactions with negatively charged sites on proteins or nucleic acids, which can modulate their activity.

1. Anticholinergic Activity

Research indicates that this compound exhibits anticholinergic properties. It has been evaluated for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the central nervous system. In vitro studies have shown that the compound can effectively reduce AChE activity, suggesting its role in enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

2. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in various models of neurodegeneration. Studies have shown that it can reduce oxidative stress and apoptosis in neuronal cells, potentially through the modulation of signaling pathways involved in cell survival and death . This property makes it a candidate for further investigation in neurodegenerative diseases.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent .

Research Findings and Case Studies

StudyFindings
Study on AChE Inhibition The compound inhibited AChE with an IC50 value of approximately 5 µM.Suggests potential for treating cognitive disorders by enhancing cholinergic transmission.
Neuroprotection in Cell Models Reduced cell death by 30% in models of oxidative stress-induced apoptosis.Indicates its potential as a neuroprotective agent in neurodegenerative diseases.
Antimicrobial Screening Showed activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 20 µg/mL.Supports further exploration as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing [2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate in a laboratory setting?

  • Methodological Answer : Synthesis requires optimizing reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, using polar aprotic solvents (e.g., DMF) can enhance nucleophilic substitution between guanidine and the pyridyl intermediate. Purification may involve membrane separation technologies (e.g., nanofiltration) to isolate the sulphate salt from unreacted precursors . Post-synthesis, vacuum drying is recommended to minimize hygroscopic degradation.

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyridyl and guanidinium moieties.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify impurities against reference standards .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak and sulphate counterion .

Q. What are the recommended storage conditions to maintain the compound's stability over extended periods?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture or acidic/alkaline vapors, as the guanidinium group is prone to hydrolysis. Stability studies should include periodic HPLC analysis to monitor degradation products .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis yield of this compound?

  • Methodological Answer : A 2k2^k factorial design is ideal for screening critical variables (e.g., temperature, pH, catalyst concentration). For instance:

  • Factors : Reaction time (4–8 hrs), temperature (60–80°C), solvent ratio (DMF:H2_2O).
  • Response : Yield (%) quantified via gravimetry.
  • Analysis : Use ANOVA to identify significant interactions. Central Composite Design (CCD) can further refine optimal conditions .

Q. What methodologies are recommended to resolve contradictions in experimental data related to its stability under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests at pH 2–12 (37°C, 75% RH) and analyze degradation kinetics via Arrhenius plots.
  • Theoretical Modeling : Pair experimental data with Density Functional Theory (DFT) calculations to predict hydrolysis pathways of the guanidinium group. Discrepancies between predicted and observed degradation products may indicate unaccounted intermediates .

Q. How can computational modeling be integrated with experimental data to predict the compound's reactivity in novel environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation effects in ionic liquids or aqueous buffers to predict solubility.
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for reaction mechanism hypotheses. Validate predictions with kinetic isotope effect (KIE) studies .

Q. What strategies can be employed to elucidate the reaction mechanism of this compound in catalytic processes?

  • Methodological Answer :

  • Isotopic Labeling : Use 15N^{15}N-labeled guanidinium groups to track proton transfer steps via 1H^1H-NMR.
  • Kinetic Profiling : Perform stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates.
  • In-situ FTIR : Identify transient species (e.g., enolate intermediates) during pyridyl ring activation .

Data Analysis and Quality Control

Q. What are the common impurities associated with this compound, and how can they be detected?

  • Methodological Answer :

  • By-products : Unreacted pyridyl precursors or over-sulphated derivatives.
  • Detection : Use ion-pair chromatography (IPC) with charged aerosol detection (CAD) for sulphate-specific quantification. Compare retention times against USP/EP impurity reference standards .

Q. How should researchers address batch-to-batch variability in physicochemical properties?

  • Methodological Answer : Implement a Quality by Design (QbD) framework:

  • Critical Quality Attributes (CQAs) : Define particle size distribution (PSD) via laser diffraction and crystallinity via XRPD.
  • Process Analytical Technology (PAT) : Use in-line Raman spectroscopy to monitor real-time crystallization dynamics .

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